Cas no 1538-89-2 (1-(1-chloroethyl)-4-methoxybenzene)
1-(1-chloroethyl)-4-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-(1-chloroethyl)-4-methoxy-
- 1-(1-chloroethyl)-4-methoxybenzene
- SCHEMBL365643
- AKOS005200160
- 1-CHLORO-1-(4-METHOXYPHENYL)ETHANE
- 1538-89-2
- BAA53889
- NS-01397
- 1-(1-chloroethyl)-4-methoxy-benzene
- DTXSID20456520
-
- Inchi: 1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3
- InChI Key: ZVBHVYBULNCPQB-UHFFFAOYSA-N
- SMILES: ClC(C)C1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 170.04993
- Monoisotopic Mass: 170.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
1-(1-chloroethyl)-4-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C413415-2.5mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C413415-5mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | 5mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C413415-25mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | 25mg |
$ 185.00 | 2022-06-06 | ||
| Key Organics Ltd | NS-01397-100mg |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | >95% | 100mg |
£333.01 | 2025-02-09 | |
| Key Organics Ltd | NS-01397-1g |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | >95% | 1g |
£587.00 | 2025-02-09 | |
| Key Organics Ltd | NS-01397-0.25g |
1-(1-chloroethyl)-4-methoxybenzene |
1538-89-2 | >95% | 0.25g |
£422.00 | 2025-02-09 |
1-(1-chloroethyl)-4-methoxybenzene Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-(1-chloroethyl)-4-methoxybenzene
Chemical Profile of 1-(1-chloroethyl)-4-methoxybenzene (CAS No. 1538-89-2)
1-(1-chloroethyl)-4-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 1538-89-2, is a significant compound in the realm of pharmaceutical and chemical research. This aromatic heterocyclic compound features a methoxy group at the para position relative to a chloroethyl substituent, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by a benzene ring modified with these functional groups, lends itself to diverse applications in medicinal chemistry and material science.
The compound’s chemical properties are largely influenced by the electron-withdrawing nature of the chloroethyl group and the electron-donating effect of the methoxy group. This balance results in a molecule that can participate in various organic reactions, including nucleophilic substitution and condensation reactions, which are pivotal in drug synthesis. The presence of both electron-donating and withdrawing groups also makes 1-(1-chloroethyl)-4-methoxybenzene an interesting candidate for studying electronic effects in aromatic systems.
In recent years, research into 1-(1-chloroethyl)-4-methoxybenzene has been driven by its potential applications in the development of novel therapeutic agents. The chloroethyl moiety, in particular, has been explored for its ability to form covalent bonds with biological targets, which is a key requirement for many drugs. Meanwhile, the methoxy group can enhance solubility and metabolic stability, making it an attractive feature for pharmaceutical formulations.
One of the most compelling areas of study involves the use of 1-(1-chloroethyl)-4-methoxybenzene as a precursor in the synthesis of small-molecule inhibitors. These inhibitors have shown promise in targeting enzymes and receptors involved in various diseases, including cancer and inflammatory disorders. For instance, derivatives of this compound have been investigated for their ability to modulate kinases and other signaling proteins that play critical roles in disease pathways.
The synthesis of 1-(1-chloroethyl)-4-methoxybenzene typically involves Friedel-Crafts alkylation followed by methoxylation. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have also been employed to improve yield and purity. These techniques align with contemporary trends toward greener chemistry, emphasizing efficiency and minimal waste generation.
From a material science perspective, 1-(1-chloroethyl)-4-methoxybenzene has been utilized in the development of advanced polymers and coatings. Its aromatic structure provides excellent thermal stability and mechanical strength, making it suitable for high-performance materials. Additionally, its reactivity allows for further functionalization, enabling the creation of tailored materials with specific properties.
The pharmacological potential of 1-(1-chloroethyl)-4-methoxybenzene has not gone unnoticed by researchers exploring new therapeutic modalities. Preclinical studies have demonstrated its efficacy in models of neurological disorders, where its ability to cross the blood-brain barrier is particularly valuable. Furthermore, its interactions with microglia—key immune cells in the brain—have been studied for their implications in neuroinflammation.
In conclusion, 1-(1-chloroethyl)-4-methoxybenzene (CAS No. 1538-89-2) stands as a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it a valuable building block for drug discovery and an intriguing material for advanced engineering solutions. As research continues to uncover new possibilities, 1538-89-2 will undoubtedly remain at the forefront of chemical innovation.
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